molecular formula C16H26N4O2S B302804 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione

1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione

Cat. No. B302804
M. Wt: 338.5 g/mol
InChI Key: TYWQYOHXNXTWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione, also known as DMSO, is an organic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it a versatile tool for various biological and biochemical applications.

Mechanism of Action

1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione has a unique mechanism of action that makes it a versatile tool for various biological and biochemical applications. It can penetrate cell membranes and disrupt the hydrogen bonding of water molecules, leading to changes in the structure and function of proteins and nucleic acids. 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione can also scavenge free radicals and protect cells from oxidative damage. In addition, 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione can modulate the activity of enzymes and transcription factors, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. It can induce cell differentiation, inhibit cell proliferation, and promote apoptosis in various cell types. 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione can also modulate the immune response and suppress inflammation. In addition, 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione has several advantages for lab experiments, including its ability to dissolve a wide range of compounds, its cryoprotective properties, and its ability to modulate cellular function. However, 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione also has some limitations, including its potential toxicity at high concentrations, its interference with some biochemical assays, and its potential to alter protein structure and function.

Future Directions

There are several future directions for the use of 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione in scientific research. One area of interest is the development of new methods for drug delivery and gene transfection using 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione. Another area of interest is the use of 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, there is a growing interest in the use of 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione as a cryoprotectant for preserving organs and tissues for transplantation.

Synthesis Methods

1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione can be synthesized through several methods, including the oxidation of dimethyl sulfide and the reaction of dimethyl sulfate with sodium sulfide. However, the most commonly used method for synthesizing 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione is the oxidation of dimethyl sulfoxide. This method involves the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst, such as sodium tungstate or molybdenum trioxide.

Scientific Research Applications

1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione has been widely used in scientific research as a solvent, cryoprotectant, and reducing agent. It is also used as a vehicle for drug delivery and gene transfection. 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione is an excellent solvent for a wide range of organic and inorganic compounds, making it a valuable tool for chemical synthesis and analysis. In addition, 1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione has been used as a cryoprotectant for preserving cells and tissues during freezing and thawing. It is also a reducing agent that can be used in various chemical reactions.

properties

Product Name

1,3-dimethyl-7-nonyl-8-sulfanylpurine-2,6-dione

Molecular Formula

C16H26N4O2S

Molecular Weight

338.5 g/mol

IUPAC Name

1,3-dimethyl-7-nonyl-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C16H26N4O2S/c1-4-5-6-7-8-9-10-11-20-12-13(17-15(20)23)18(2)16(22)19(3)14(12)21/h4-11H2,1-3H3,(H,17,23)

InChI Key

TYWQYOHXNXTWCQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCN1C2=C(N=C1S)N(C(=O)N(C2=O)C)C

SMILES

CCCCCCCCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1S)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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